molecular formula C15H23NO3 B250370 Tert-butyl 3-sec-butoxyphenylcarbamate

Tert-butyl 3-sec-butoxyphenylcarbamate

Cat. No.: B250370
M. Wt: 265.35 g/mol
InChI Key: VPHNBZZXFSNNGP-UHFFFAOYSA-N
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Description

Tert-butyl 3-sec-butoxyphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a sec-butoxy group at the 3-position and a tert-butyl carbamate group. Carbamates of this class are widely utilized in organic synthesis as intermediates or protecting groups for amines due to their stability under basic conditions and ease of removal under acidic conditions .

The sec-butoxy group introduces steric bulk and moderate lipophilicity, which may influence solubility and reactivity compared to smaller or more polar substituents. For example, electron-donating groups like sec-butoxy could enhance stability in nucleophilic environments relative to electron-withdrawing groups (e.g., cyano) .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(3-butan-2-yloxyphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-6-11(2)18-13-9-7-8-12(10-13)16-14(17)19-15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17)

InChI Key

VPHNBZZXFSNNGP-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among tert-butyl phenylcarbamates lie in the substituents on the phenyl ring. These modifications significantly alter physical properties, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Physical State Hazard Classification
Tert-butyl 3-sec-butoxyphenylcarbamate Not provided C₁₅H₂₃NO₃ (inferred) ~281.35 (inferred) 3-sec-butoxy Solid (assumed) Not classified (inferred)
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl Solid Non-hazardous
tert-Butyl (3-cyanophenyl)carbamate 145878-50-8 C₁₂H₁₄N₂O₂ 234.25 3-cyano Solid Not specified
Tert-butyl 3-phenylprop-2-ynylcarbamate 512785-77-2 C₁₄H₁₇NO₂ 231.29 3-phenylprop-2-ynyl Solid Not specified
tert-Butyl (3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 217.28 3-fluorocyclohexyl Solid Not specified

Physical and Chemical Properties

  • Solubility: Lipophilic substituents (e.g., sec-butoxy, phenylpropynyl) enhance organic solvent solubility but reduce water solubility. For instance, tert-butyl (4-chlorophenethyl)carbamate is soluble in polar aprotic solvents like DMSO , while cyano-substituted derivatives may exhibit moderate polarity .
  • Stability : tert-Butyl carbamates are generally stable under basic conditions but cleave under acidic hydrolysis. Bulky substituents like sec-butoxy may slow reaction kinetics compared to smaller groups (e.g., fluoro) .
  • In contrast, electron-donating groups (e.g., sec-butoxy) stabilize the carbonyl, reducing reactivity .

Research Findings and Key Insights

Substituent Effects on Reactivity: Cyano groups increase electrophilicity, making tert-Butyl (3-cyanophenyl)carbamate more reactive in SNAr reactions than sec-butoxy analogs . Chlorophenethyl derivatives exhibit enhanced stability in acidic media, ideal for stepwise syntheses .

Thermal Stability :

  • Phenylpropynyl-substituted carbamates demonstrate resilience up to 150°C, advantageous in high-temperature applications .

Toxicity Trends: No acute toxicity is reported for carbamates, but tert-butyl alcohol (a metabolite) requires careful handling due to CNS depression risks .

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